Receptor Selectivity: A68930 D1/D2 Potency Ratio vs. Class Baselines
A68930 demonstrates exceptional D1-over-D2 receptor selectivity, a critical parameter for minimizing D2-mediated confounding effects in experimental systems. In parallel functional assays using rat caudate-putamen (D1 model) and biochemical D2 receptor models, A68930 exhibited a 1,867-fold selectivity ratio (D1 EC50 = 2.1 nM; D2 EC50 = 3,920 nM) [1]. This selectivity profile substantially exceeds that of many clinically used dopaminergic agents and provides a cleaner pharmacological tool for D1-specific investigations.
| Evidence Dimension | Functional potency (EC50) at D1 vs. D2 receptors |
|---|---|
| Target Compound Data | D1 EC50 = 2.1 nM; D2 EC50 = 3,920 nM |
| Comparator Or Baseline | Within-substance D1 vs. D2 potency ratio = 1,867-fold |
| Quantified Difference | 1,867-fold greater potency at D1 compared to D2 |
| Conditions | Rat caudate-putamen adenylate cyclase assay (D1); biochemical D2 receptor functional model |
Why This Matters
This exceptional D1/D2 selectivity enables researchers to interrogate D1-specific signaling pathways without confounding D2 autoreceptor or postsynaptic effects.
- [1] DeNinno MP, Schoenleber R, MacKenzie R, Britton DR, Asin KE, Briggs C, Trugman JM, Ackerman M, Artman L, Bednarz L, et al. A68930: a potent agonist selective for the dopamine D1 receptor. Eur J Pharmacol. 1991;199(2):209-219. View Source
